
L-Serine, L-lysyl-L-leucyl-L-valyl-L-leucyl-L-alanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Serine, L-lysyl-L-leucyl-L-valyl-L-leucyl-L-alanyl- is a peptide compound composed of multiple amino acids. Each amino acid in this sequence plays a crucial role in the structure and function of the peptide. L-Serine is a non-essential amino acid involved in protein synthesis and various metabolic processes. L-lysine, L-leucine, L-valine, and L-alanine are essential amino acids that contribute to protein structure and function. This peptide sequence is significant in various biological and chemical processes due to its unique composition and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-lysyl-L-leucyl-L-valyl-L-leucyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, L-Serine, is attached to the resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-lysine, is activated using coupling reagents such as HBTU or DIC and added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-leucine, L-valine, L-leucine, and L-alanine) until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like L-Serine, L-lysyl-L-leucyl-L-valyl-L-leucyl-L-alanyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., E. coli or yeast), which then produces the peptide through fermentation. The peptide is subsequently purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
L-Serine, L-lysyl-L-leucyl-L-valyl-L-leucyl-L-alanyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can be used as reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can result in the cleavage of disulfide bonds.
Aplicaciones Científicas De Investigación
L-Serine, L-lysyl-L-leucyl-L-valyl-L-leucyl-L-alanyl- has various scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis, structure, and function.
Biology: Investigated for its role in protein-protein interactions, enzyme activity, and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating diseases related to protein misfolding and aggregation.
Industry: Utilized in the development of peptide-based drugs, cosmetics, and nutritional supplements.
Mecanismo De Acción
The mechanism of action of L-Serine, L-lysyl-L-leucyl-L-valyl-L-leucyl-L-alanyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, L-Serine is known to activate glycine receptors and upregulate PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
- **L-Serine, L-methionylglycyl-L-phenylalanyl-L-histidyl-L-histidyl-L-valyl-L-leucyl-L-arginyl-L-phenylalanyl-L-threonyl-L-methionyl-L-leucyl-L-alanyl-L-arginyl-L-leucyl-L-valyl-L-leucyl-L-α-aspartyl-L-seryl-L-tryptophyl-L-prolyl-L-α-glutamyl-L-valyl-L-isoleucyl-L-cysteinyl-L-leucyl-L-prolyl-L-seryl-L-valyl-
- **Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-
Uniqueness
L-Serine, L-lysyl-L-leucyl-L-valyl-L-leucyl-L-alanyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of L-Serine and L-lysine in the sequence contributes to its ability to interact with various molecular targets and pathways, making it valuable for research and therapeutic applications.
Propiedades
Número CAS |
618856-83-0 |
|---|---|
Fórmula molecular |
C29H55N7O8 |
Peso molecular |
629.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C29H55N7O8/c1-15(2)12-20(26(40)32-18(7)24(38)35-22(14-37)29(43)44)34-28(42)23(17(5)6)36-27(41)21(13-16(3)4)33-25(39)19(31)10-8-9-11-30/h15-23,37H,8-14,30-31H2,1-7H3,(H,32,40)(H,33,39)(H,34,42)(H,35,38)(H,36,41)(H,43,44)/t18-,19-,20-,21-,22-,23-/m0/s1 |
Clave InChI |
HMZVXXOYKNYMNI-LLINQDLYSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



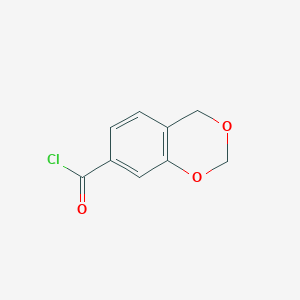
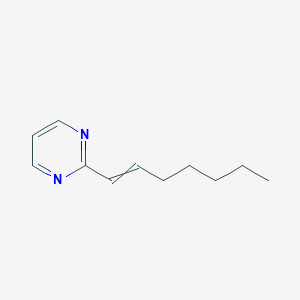
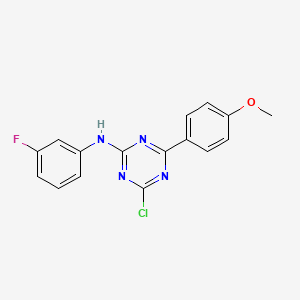
![Benzenamine, N,N-dimethyl-4-[2-(2-propenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14231679.png)

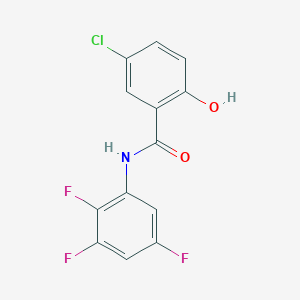

![5,5-Dimethyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylic acid](/img/structure/B14231719.png)
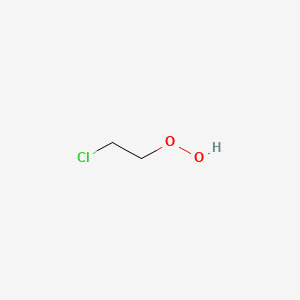
![4-[2,2-Dichloro-1-(trifluoromethyl)cyclopropyl]-2-methylaniline](/img/structure/B14231732.png)
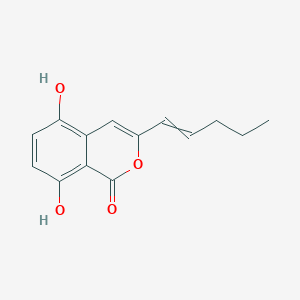
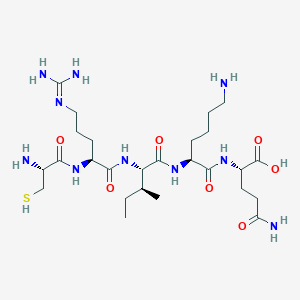
![6-(4-Methyl-1,4-dihydro-2H-imidazo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14231771.png)
